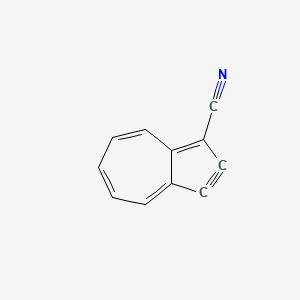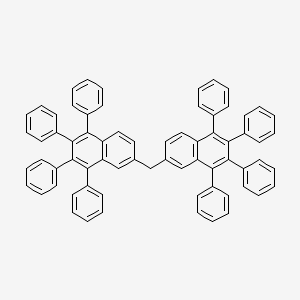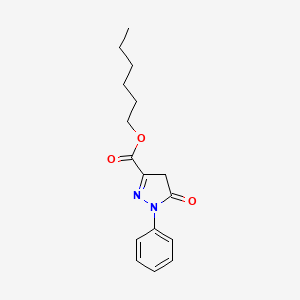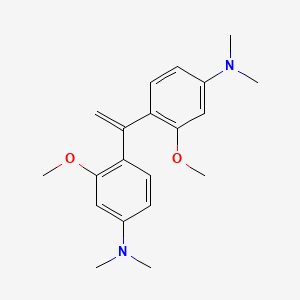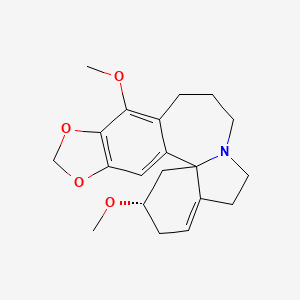![molecular formula C12H20N2O B14345615 2-[4-(Diethylamino)anilino]ethan-1-ol CAS No. 98095-74-0](/img/structure/B14345615.png)
2-[4-(Diethylamino)anilino]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Diethylamino)anilino]ethan-1-ol is an organic compound with the molecular formula C12H20N2O It is a derivative of aniline, where the aniline nitrogen is substituted with a diethylamino group and an ethan-1-ol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diethylamino)anilino]ethan-1-ol typically involves the reaction of 4-nitroaniline with diethylamine, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include:
Step 1: Nitration of aniline to form 4-nitroaniline.
Step 2: Reaction of 4-nitroaniline with diethylamine in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon to form 4-(diethylamino)aniline.
Step 3: Reaction of 4-(diethylamino)aniline with ethylene oxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Diethylamino)anilino]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the ethan-1-ol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-[4-(Diethylamino)anilino]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(Diethylamino)anilino]ethan-1-ol involves its interaction with molecular targets and pathways in biological systems. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The ethan-1-ol group may also play a role in the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diethylamino)ethanol: Similar in structure but lacks the aniline moiety.
4-(Diethylamino)aniline: Similar but lacks the ethan-1-ol group.
N,N-Diethylaniline: Lacks the ethan-1-ol group and has a different substitution pattern.
Uniqueness
2-[4-(Diethylamino)anilino]ethan-1-ol is unique due to the presence of both the diethylamino and ethan-1-ol groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
98095-74-0 |
|---|---|
Fórmula molecular |
C12H20N2O |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
2-[4-(diethylamino)anilino]ethanol |
InChI |
InChI=1S/C12H20N2O/c1-3-14(4-2)12-7-5-11(6-8-12)13-9-10-15/h5-8,13,15H,3-4,9-10H2,1-2H3 |
Clave InChI |
XNOKRKBHQHOILZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


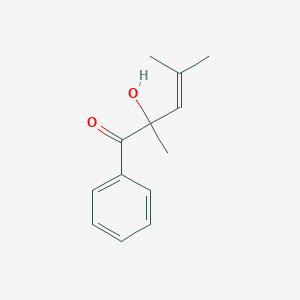
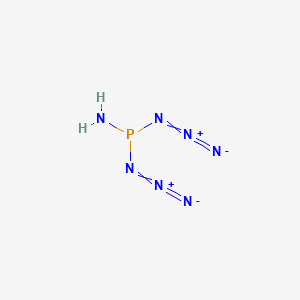

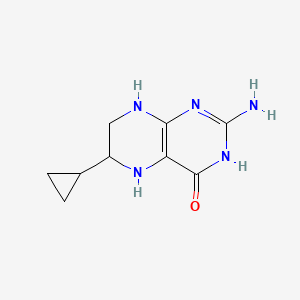
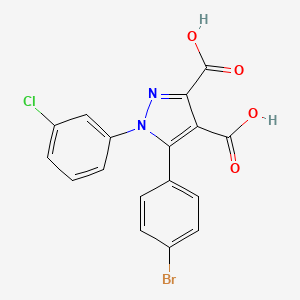
![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)
![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)
